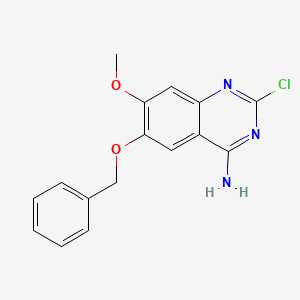
6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE
描述
6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE: is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
属性
CAS 编号 |
60548-02-9 |
|---|---|
分子式 |
C16H14ClN3O2 |
分子量 |
315.75 g/mol |
IUPAC 名称 |
2-chloro-7-methoxy-6-phenylmethoxyquinazolin-4-amine |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-13-8-12-11(15(18)20-16(17)19-12)7-14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,18,19,20) |
InChI 键 |
VULUOYHJUMCHSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N=C(N=C2N)Cl)OCC3=CC=CC=C3 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction of 2-chloro-6,7-dimethoxyquinazoline with benzyl alcohol in the presence of a base. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions: 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolines.
科学研究应用
Chemistry: 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE is used as an intermediate in the synthesis of various bioactive molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Medicine: The compound’s potential as a therapeutic agent is being explored in preclinical studies. Its derivatives have shown promise in inhibiting the growth of cancer cells and bacteria, making it a potential candidate for new drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
作用机制
The mechanism of action of 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
相似化合物的比较
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
Comparison: Compared to these similar compounds, 6-(BENZYLOXY)-2-CHLORO-7-METHOXYQUINAZOLIN-4-AMINE has a unique benzyloxy group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a more potent inhibitor in certain applications. Additionally, the presence of the methoxy group at the 7-position can affect its solubility and pharmacokinetic properties, further distinguishing it from other quinazoline derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


